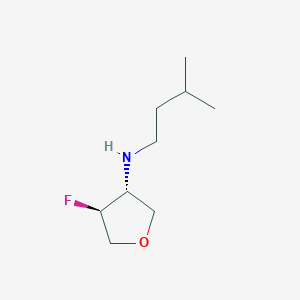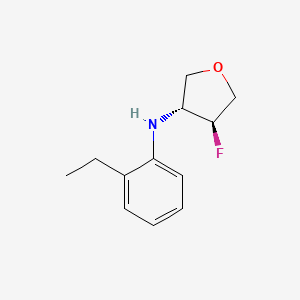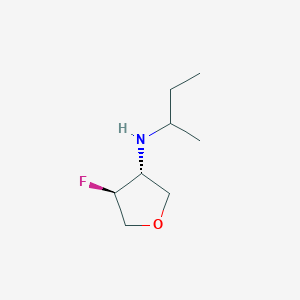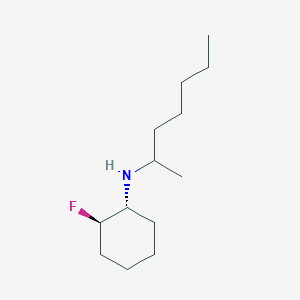![molecular formula C18H26N2O2 B1531919 Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 878376-82-0](/img/structure/B1531919.png)
Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate
Descripción general
Descripción
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is a chemical compound with the linear formula C18H27O2N2Cl1 . It is a solid substance .
Synthesis Analysis
An efficient synthesis approach towards a spirocyclic oxindole analogue, which could be similar to Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate, has been described in a study . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis
The molecular formula of Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is C18H26N2O2 . Its average mass is 302.411 Da and its monoisotopic mass is 302.199432 Da .Physical And Chemical Properties Analysis
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is a solid substance . Its SMILES string is CC1=CC=C (C2=C1)N (C (OC © ©C)=O)CC32CCNCC3.Cl .Aplicaciones Científicas De Investigación
Selective and Efficacious Inhibitors
One study describes the design, synthesis, and pharmacological evaluation of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as highly selective and efficacious c-Met/ALK dual inhibitors. These compounds demonstrated significant tumor growth inhibition in vivo, highlighting their potential as therapeutic agents for treating cancer ACS Medicinal Chemistry Letters, Jingrong Li et al., 2013.
Efficient Synthesis Approaches
Another significant contribution to the field is an efficient and scalable synthesis approach towards the spirocyclic oxindole analogue of the compound. This synthesis process involves key steps like dianion alkylation and cyclization, providing a streamlined method for producing this compound without the need for chromatographic purification Molecules, Dawei Teng et al., 2006.
Novel Antidepressant Candidates
Research also extends into the synthesis and evaluation of 1-arylspiro[indoline-3,4'-piperidine]s for potential antidepressant activity. These compounds have shown promise in preclinical models, indicating their potential utility in treating depressive disorders Journal of Medicinal Chemistry, H. Ong et al., 1983.
Antimycobacterial Activity
Spiro-piperidin-4-ones synthesized through an atom-economic and stereoselective process demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as new antimycobacterial agents Journal of Medicinal Chemistry, R. Kumar et al., 2008.
Anti-tumor Activity
Further studies involve the design, synthesis, and anti-tumor activity evaluation of 1'-methylspiro[indoline-3,4'-piperidine] derivatives. These compounds have been shown to exhibit good antiproliferative activities against various cancer cell lines, supported by molecular docking studies Letters in Drug Design & Discovery, Junjian Li et al., 2020.
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic indoline compound . Spirocyclic indoline compounds are known to interact with a wide range of receptors . They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors
Mode of Action
It is known that spirocyclic indoline compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the wide range of biological activities exhibited by spirocyclic indoline compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by spirocyclic indoline compounds, it can be inferred that the compound could potentially have significant effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, spirocyclic compounds, including Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate, have been shown to interact with growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These interactions are often characterized by the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity.
Cellular Effects
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell cycle inhibitors, for example, can lead to alterations in cell proliferation and apoptosis . Additionally, its role as a monoamine transporter inhibitor suggests that it can impact neurotransmitter levels and signaling in neuronal cells.
Molecular Mechanism
The molecular mechanism of Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target. For instance, its interaction with neurokinin antagonists and oxytocin antagonists involves binding to their respective receptors, thereby blocking or modulating their activity . These interactions can lead to changes in gene expression and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that spirocyclic compounds, including Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate, can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels or inhibition of cell proliferation. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its bioavailability and efficacy. For example, its interaction with monoamine transporters can affect the levels of neurotransmitters and their metabolites . Additionally, the compound’s metabolism may produce active or inactive metabolites that contribute to its overall biological activity.
Transport and Distribution
The transport and distribution of Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with monoamine transporters can facilitate its uptake into neuronal cells, where it can modulate neurotransmitter levels . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of Tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes . Investigating the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-5-6-15-14(11-13)18(7-9-19-10-8-18)12-20(15)16(21)22-17(2,3)4/h5-6,11,19H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQLSHSZFIMHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678303 | |
| Record name | tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-82-0 | |
| Record name | tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)






![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)

